N-Octanoyl-L-homoserine lactone

Catalog No.
S1527337
CAS No.
147852-84-4
M.F
C12H21NO3
M. Wt
227.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Octanoyl-L-homoserine lactone

CAS Number

147852-84-4

Product Name

N-Octanoyl-L-homoserine lactone

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]octanamide

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

InChI

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

JKEJEOJPJVRHMQ-JTQLQIEISA-N

SMILES

Array

Synonyms

AI-2 autoinducer, autoinducer 2, C8HSL compound, N-octanoyl-HSL, N-octanoyl-L-homoserine lactone, N-octanoylhomoserine lactone, VAI-2

Canonical SMILES

CCCCCCCC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCCCC(=O)N[C@H]1CCOC1=O

The exact mass of the compound N-(2-Oxotetrahydrofuran-3-YL)octanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Octanoyl-L-homoserine lactone (C8-HSL) is a highly characterized, medium-chain N-acyl homoserine lactone (AHL) utilized extensively as a signaling standard and competitive modulator in Gram-negative bacterial quorum sensing (QS) research. As an unsubstituted 8-carbon aliphatic AHL, C8-HSL exhibits distinct physicochemical stability and receptor-binding kinetics compared to its 3-oxo or 3-hydroxy oxidized counterparts. In procurement and assay design, C8-HSL is primarily selected as a standardized substrate for evaluating quorum-quenching (QQ) acylase activity, a partial antagonist for specific LuxR-type receptors (such as CviR and LuxN), and a baseline comparator for dissecting the chain-length specificity of bacterial communication networks [1].

Substituting C8-HSL with closely related analogs—such as C6-HSL (hexanoyl), C10-HSL (decanoyl), or 3-oxo-C8-HSL—fundamentally alters receptor affinity, agonistic vs. antagonistic behavior, and enzymatic degradation rates. For example, while 3-oxo-C8-HSL acts as a highly potent, nearly irreversible agonist for the Agrobacterium tumefaciens TraR receptor, unsubstituted C8-HSL lacks the critical C3 carbonyl oxygen required for optimal hydrogen bonding, rendering it a poor inducer but a valuable competitive probe [1]. Similarly, in Chromobacterium violaceum CviR assays, substituting C8-HSL with the native C6-HSL shifts the system from partial antagonism to full transcriptional activation [2]. Consequently, precise procurement of C8-HSL is non-negotiable for assays requiring specific medium-chain antagonistic profiles or QQ acylase substrate preferences.

Partial Antagonism and Transcriptional Modulation of the CviR Receptor

In Chromobacterium violaceum biosensor assays, the structural difference between C8-HSL and the native C6-HSL dictates the transcriptional outcome. When evaluated in an E. coli CviR reporter strain (vioA-gfp), the native C6-HSL triggers 100% baseline activation. In contrast, C8-HSL binds the same receptor pocket but elicits only 40% of the activation level. Furthermore, when co-incubated with 1 μM C6-HSL, C8-HSL functions as a partial antagonist, significantly reducing vioA-gfp expression by failing to facilitate the necessary CviR contacts with RNA polymerase [1].

Evidence DimensionTranscriptional activation (vioA-gfp fluorescence)
Target Compound DataC8-HSL yields ~40% activation and acts as a partial antagonist.
Comparator Or BaselineC6-HSL yields 100% activation (full agonist).
Quantified Difference60% reduction in maximal transcriptional activation compared to the cognate ligand.
ConditionsE. coli CviR reporter strain grown for 7 h with AHLs.

Procurement of C8-HSL is essential for researchers developing quorum-sensing inhibitors, as it provides a validated, chain-length-specific partial antagonist for CviR-based screening workflows.

Substrate Preference in Quorum-Quenching (QQ) Acylase Assays

In the evaluation of quorum-quenching (QQ) acylases, which hydrolyze the amide bond of AHLs to disrupt bacterial communication, substrate chain length is a critical variable. QQ acylases (such as QqaR) demonstrate a strong catalytic preference for medium-to-long acyl side chains. Consequently, C8-HSL is highly preferred over short-chain analogs like C6-HSL. When utilized in continuous, high-throughput calcein assays to monitor l-homoserine release, C8-HSL provides a robust, measurable fluorescent signal proportional to acylase concentration, establishing it as a superior model substrate for these enzymes [1].

Evidence DimensionEnzymatic cleavage efficiency by QQ acylases
Target Compound DataC8-HSL (medium chain) is strongly preferred and efficiently cleaved.
Comparator Or BaselineC6-HSL (short chain) is poorly recognized by QQ acylases.
Quantified DifferenceSignificant enhancement in enzymatic turnover and assay signal-to-noise ratio when using C8-HSL.
ConditionsContinuous calcein assay monitoring l-homoserine release from purified QqaR acylase.

For industrial and academic labs screening anti-biofilm enzymes, C8-HSL is the standardized, procurement-ready substrate required to accurately quantify QQ acylase kinetics.

Agonist Specificity for the TraR Transcriptional Activator

The Agrobacterium tumefaciens TraR receptor exhibits extreme sensitivity to its cognate ligand, 3-oxo-C8-HSL, requiring concentrations as low as 1 to 25 nM to fully activate target operons and stabilize the TraR dimer. In contrast, unsubstituted C8-HSL lacks the 3-oxo modification, resulting in drastically lower binding affinity and activation efficiency. Assays demonstrate that while 3-oxo-C8-HSL forms a nearly irreversible complex that retains DNA-binding activity for over 8 hours after exogenous signal removal, unsubstituted analogs fail to provide this level of sustained activation [1].

Evidence DimensionTraR receptor activation and complex stability
Target Compound DataUnsubstituted C8-HSL lacks high-affinity binding and fails to sustain activation.
Comparator Or Baseline3-oxo-C8-HSL (cognate) activates at 1-25 nM and maintains activity >8 hours post-wash.
Quantified DifferenceOrders of magnitude difference in activation concentration and complex half-life due to the C3 oxidation state.
ConditionsA. tumefaciens NTL4 reporter strains expressing TraR.

Buyers engineering robust TraR-based biosensors must procure 3-oxo-C8-HSL for primary induction, utilizing C8-HSL strictly for differential binding or competitive inhibition studies.

Chain-Length Dependent Antagonism of the LuxN Receptor

The Vibrio harveyi LuxN receptor is exclusively agonized by 3-hydroxy-C4-HSL. When evaluating competitive antagonists, the potency is strictly dependent on the acyl chain length. Against a 20 nM baseline of the native autoinducer, C8-HSL acts as a potent antagonist with an IC50 of 600 nM. This makes it 5-fold more potent than the shorter-chain C6-HSL (IC50 = 3 μM). This precise structure-activity relationship makes C8-HSL a critical tool for mapping the steric constraints of the LuxN binding pocket [1].

Evidence DimensionIC50 for LuxN antagonism (inhibition of bioluminescence)
Target Compound DataC8-HSL IC50 = 600 nM
Comparator Or BaselineC6-HSL IC50 = 3 μM
Quantified DifferenceC8-HSL is 5 times more potent as an antagonist than C6-HSL.
ConditionsV. harveyi TL25 reporter incubated with 20 nM native autoinducer and varying antagonist concentrations.

Procurement of C8-HSL allows researchers to precisely titrate LuxN inhibition, offering an intermediate antagonistic potency ideal for fine-tuning biosensor dynamic ranges.

High-Throughput Quorum-Quenching (QQ) Acylase Screening

Directly leveraging its medium-chain structure, C8-HSL serves as the optimal substrate for calcein-based or HPLC-based assays quantifying the catalytic efficiency of novel QQ acylases intended for anti-biofilm coatings or agricultural biocontrol [1].

CviR-Mediated Biosensor Modulation

Because C8-HSL acts as a partial antagonist to the Chromobacterium violaceum CviR receptor, it is procured to competitively dampen vioA-gfp expression, allowing researchers to calibrate the dynamic range of whole-cell biosensors without causing total signal ablation [2].

LuxN Receptor Structural Mapping

In Vibrio harveyi bioluminescence inhibition studies, C8-HSL is utilized as an intermediate-potency antagonist (IC50 = 600 nM) to probe the steric limits and binding kinetics of the LuxN sensor kinase pocket, bridging the gap between weak (C6-HSL) and strong (C10-HSL) inhibitors [3].

Baseline Control in TraR Agonist Assays

Due to its lack of the C3-oxo group, C8-HSL is procured as a negative control or low-affinity baseline comparator in Agrobacterium tumefaciens TraR induction assays, validating the absolute necessity of the 3-oxo modification for femtomolar sensitivity [4].

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

227.15214353 Da

Monoisotopic Mass

227.15214353 Da

Heavy Atom Count

16

UNII

F3YC484NUP

Wikipedia

N-(2-OXOTETRAHYDROFURAN-3-YL)OCTANAMIDE

Dates

Last modified: 08-15-2023
Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. McClean K.H. et al. Microbiology 1997, 143, 3703. Small molecule inhibitors of bacterial quorum sensing and biofilm formation Geske G.D. et al. J. Am. Chem. Soc. 2005, 127, 12762.

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